3-[4-amino-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(3-methyl-4-propan-2-ylphenyl)benzamide

Catalog No.
S539186
CAS No.
1407966-77-1
M.F
C30H33N7O2
M. Wt
523.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[4-amino-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]py...

CAS Number

1407966-77-1

Product Name

3-[4-amino-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(3-methyl-4-propan-2-ylphenyl)benzamide

IUPAC Name

3-[4-amino-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(3-methyl-4-propan-2-ylphenyl)benzamide

Molecular Formula

C30H33N7O2

Molecular Weight

523.6 g/mol

InChI

InChI=1S/C30H33N7O2/c1-5-25(38)36-13-7-10-23(16-36)37-29-26(28(31)32-17-33-29)27(35-37)20-8-6-9-21(15-20)30(39)34-22-11-12-24(18(2)3)19(4)14-22/h5-6,8-9,11-12,14-15,17-18,23H,1,7,10,13,16H2,2-4H3,(H,34,39)(H2,31,32,33)/t23-/m1/s1

InChI Key

CGJVMKJGKFEHTL-HSZRJFAPSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC(=C2)C3=NN(C4=NC=NC(=C34)N)C5CCCN(C5)C(=O)C=C)C(C)C

Solubility

Soluble in DMSO

Synonyms

PF-06465469; PF 06465469; PF06465469; PF-6465469; PF 6465469; PF6465469;

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC(=C2)C3=NN(C4=NC=NC(=C34)N)C5CCCN(C5)C(=O)C=C)C(C)C

Isomeric SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC(=C2)C3=NN(C4=NC=NC(=C34)N)[C@@H]5CCCN(C5)C(=O)C=C)C(C)C

Description

The exact mass of the compound Discontinued See A191400 is 523.2696 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound 3-[4-amino-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(3-methyl-4-propan-2-ylphenyl)benzamide is a complex organic molecule notable for its potential therapeutic applications. It features a pyrazolo[3,4-d]pyrimidine core structure, which is known for its biological activity, particularly in the context of cancer treatment and other diseases. The specific arrangement of functional groups, including the piperidine and benzamide moieties, contributes to its pharmacological properties.

The chemical reactivity of this compound can be characterized by several potential transformations:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, making it possible to introduce various substituents.
  • Amination Reactions: The amino group can undergo further functionalization to enhance biological activity or modify pharmacokinetic properties.
  • Reactions with Electrophiles: The presence of electron-rich aromatic systems allows for electrophilic aromatic substitution, potentially leading to derivatives with varied biological profiles.

This compound exhibits significant biological activities, particularly in oncology and immunology. Studies have indicated that it may inhibit certain pathways involved in tumor growth and metastasis. For instance, it has been shown to interact with specific receptors or enzymes linked to cancer progression, possibly through the modulation of signaling pathways such as those involving CD47/SIRPα interactions . Additionally, its pyrazolo[3,4-d]pyrimidine structure is often associated with anti-inflammatory and anti-cancer properties.

The synthesis of 3-[4-amino-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(3-methyl-4-propan-2-ylphenyl)benzamide typically involves multi-step organic synthesis techniques:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Piperidine Modification: The introduction of the prop-2-enoyl group on the piperidine nitrogen can be accomplished via acylation reactions.
  • Benzamide Linkage: The final step usually involves coupling the modified piperidine with a suitable benzamide derivative through amide bond formation.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product.

The primary applications of this compound are in the fields of medicinal chemistry and pharmacology:

  • Cancer Therapy: Due to its potential inhibitory effects on tumor growth factors and pathways.
  • Immunotherapy: Its interaction with immune checkpoint proteins suggests possible roles in enhancing immune responses against tumors.
  • Drug Development: As a lead compound for developing more potent analogs targeting specific diseases.

Interaction studies have focused on the compound's ability to bind to various biological targets:

  • Receptor Binding Affinity: Assessments have shown that it may bind effectively to certain receptors involved in cancer cell signaling.
  • Inhibition Studies: Experimental data indicate that this compound can inhibit enzymatic activities linked to tumor progression.
  • Cell Line Studies: Evaluations using different cancer cell lines demonstrate its cytotoxic effects and potential mechanisms of action.

These studies highlight the compound's promise as a therapeutic agent.

Several compounds share structural similarities with 3-[4-amino-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(3-methyl-4-propan-2-ylphenyl)benzamide, each exhibiting unique properties:

Compound NameStructural FeaturesBiological Activity
4-Amino-Pyrazolo[1,5-a]pyrimidineLacks piperidine; simpler structureAnticancer activity
2-Amino-Pyrazolo[1,5-a]pyrimidineSimilar core; different substituentsAnti-inflammatory properties
5-Methyl-Pyrazolo[1,5-a]pyrimidineMethyl substitution on coreNeuroprotective effects

Purity

>97% (or refer to the Certificate of Analysis)

XLogP3

4.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

523.26957332 g/mol

Monoisotopic Mass

523.26957332 g/mol

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

3-[4-amino-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(3-methyl-4-propan-2-ylphenyl)benzamide

Dates

Modify: 2023-08-15
1: Zapf CW, Gerstenberger BS, Xing L, Limburg DC, Anderson DR, Caspers N, Han S,

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